Cas no 135-68-2 (4-Amino-4'-chloro-biphenyl)
4-Amino-4'-chloro-biphenyl Chemical and Physical Properties
Names and Identifiers
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- 4'-Chloro-[1,1'-biphenyl]-4-amine
- [1,1'-Biphenyl]-4-amine,4'-chloro-
- 4-Amino-4'-chlorobiphenyl
- 4-Amino-4-chloro-biphenyl
- 4'-CHLORO-BIPHENYL-4-YLAMINE
- 4-Chlorobiphenyl-4-Ylamine
- 4-(4-chlorophenyl)aniline
- 4-Amino-4′-chlorobiphenyl
- 4'-CHLORO(1,1'-BIPHENYL)-4-AMINE
- 4'-chloro-(1,1'-Biphenyl)-4-amine
- 4'-chloro-4-biphenylamine
- 4'-chloro-(1'-biphenyl)-4-amine
- 4'-chlorobiphenyl-4-ylamine
- (4'-Chlorobiphenyl-4-yl)amine
- 4-Amino-4'-chlorodiphenyl
- 4-Chloro-4'-aminobiphenyl
- 4'-Chloro-4-aminobiphenyl
- NSC 95713
- p-Amino-p'-chlorobiphenyl
- p'-Chloro-p-phenylaniline
- AKOS BAR-0150
- SALOR-INT L300829-1EA
- 4’-chloro-4-biphenylamin
- 4-Amino-4’-chlorodiphenyl
- 4'-Chlorobiphenyl-4-amine
- 4-AMINO-4'-CHLORODIPHENYL [MI]
- SCHEMBL1501267
- CS-0204856
- 4 inverted exclamation mark -Chloro-[1,1 inverted exclamation mark -biphenyl]-4-amine
- SB78100
- SY064439
- A806970
- 4'-CHLORO-BIPHENYL-4-YLAMINE HCL SALT
- AKOS002679469
- 4'-Chloro-biphenyl-4-amine
- [1,1'-Biphenyl]-4-amine, 4'-chloro-
- FT-0631789
- UNII-C8TZY038QB
- (1,1'-Biphenyl)-4-amine, 4'-chloro-
- 4-amino-4' -chlorobiphenyl
- NSC95713
- NSC-95713
- CCRIS 5144
- EINECS 205-211-3
- 4-Amino-4'-chloro-biphenyl
- C8TZY038QB
- DTXSID6036831
- BB 0221226
- Q27275327
- MFCD00477989
- BS-2065
- OREQWMWYRYXCDF-UHFFFAOYSA-N
- 135-68-2
- 4-Amino-4'-chlorobiphenyl, AldrichCPR
- 4-Biphenylamine, 4'-chloro-
- CHEMBL2046998
- NS00024394
- BRN 2207825
- 4-12-00-03269 (Beilstein Handbook Reference)
- STL299907
- DB-042307
-
- MDL: MFCD00477989
- Inchi: 1S/C12H10ClN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2
- InChI Key: OREQWMWYRYXCDF-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 203.05000
- Monoisotopic Mass: 203.0501770g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Color/Form: White or light yellow needle like crystals.
- Density: 1.205
- Melting Point: 145 ºC
- Boiling Point: 338 ºC
- Flash Point: 158 ºC
- Refractive Index: 1.6100 (estimate)
- PSA: 26.02000
- LogP: 4.17040
- Solubility: Soluble in ethanol \ acetone \ glacial acetic acid \ ether and benzene, slightly soluble in water
4-Amino-4'-chloro-biphenyl Security Information
- Hazard Statement: Irritant
- Hazardous Material transportation number:UN 3077 9 / PGIII
- Hazard Category Code: 36/37/38-50-22
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26-S36/37/39
4-Amino-4'-chloro-biphenyl Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Amino-4'-chloro-biphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A595435-100mg |
4-Amino-4'-chloro-biphenyl |
135-68-2 | 100mg |
$ 81.00 | 2023-04-19 | ||
| TRC | A595435-250mg |
4-Amino-4'-chloro-biphenyl |
135-68-2 | 250mg |
$ 155.00 | 2023-04-19 | ||
| TRC | A595435-500mg |
4-Amino-4'-chloro-biphenyl |
135-68-2 | 500mg |
$ 236.00 | 2023-04-19 | ||
| TRC | A595435-1g |
4-Amino-4'-chloro-biphenyl |
135-68-2 | 1g |
$ 333.00 | 2023-04-19 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 076847-500mg |
4-Amino-4'-chlorobiphenyl |
135-68-2 | 500mg |
6338CNY | 2021-05-10 | ||
| Fluorochem | 014369-1g |
4'-Chlorobiphenyl-4-ylamine4-(4-chlorophenyl) aniline |
135-68-2 | 95% | 1g |
£134.00 | 2022-03-01 | |
| Fluorochem | 014369-5g |
4'-Chlorobiphenyl-4-ylamine4-(4-chlorophenyl) aniline |
135-68-2 | 95% | 5g |
£503.00 | 2022-03-01 | |
| Apollo Scientific | OR7343-250mg |
4-Amino-4'-chlorobiphenyl |
135-68-2 | 98% | 250mg |
£70.00 | 2025-02-20 | |
| Apollo Scientific | OR7343-1g |
4-Amino-4'-chlorobiphenyl |
135-68-2 | 98% | 1g |
£187.00 | 2025-02-20 | |
| eNovation Chemicals LLC | D519108-1g |
4'-Chloro-[1,1'-biphenyl]-4-aMine |
135-68-2 | 97% | 1g |
$395 | 2024-05-24 |
4-Amino-4'-chloro-biphenyl Suppliers
4-Amino-4'-chloro-biphenyl Related Literature
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A. S. Jones,D. S. Letham Analyst 1956 81 15
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H. C. Wilkinson Analyst 1956 81 9
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3. The titrimetric determination of sulphate with 4-amino-4′-chlorodiphenyl hydrochloride as reagentR. Belcher,A. J. Nutten,E. Parry,W. I. Stephen Analyst 1956 81 4
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B. B. Bauminger Analyst 1956 81 12
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5. 909. Aromatic aminophenylation: a new substitution processJ. H. Parish,M. C. Whiting J. Chem. Soc. 1964 4713
Additional information on 4-Amino-4'-chloro-biphenyl
Recent Advances in the Study of 4-Amino-4'-chloro-biphenyl (CAS: 135-68-2) in Chemical Biology and Pharmaceutical Research
4-Amino-4'-chloro-biphenyl (CAS: 135-68-2) is a biphenyl derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and material science. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in the development of kinase inhibitors and anticancer compounds. This research brief synthesizes the latest findings on this compound, highlighting its molecular mechanisms, synthetic pathways, and therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 4-Amino-4'-chloro-biphenyl as a key intermediate in the synthesis of selective tyrosine kinase inhibitors. The research demonstrated that modifications at the amino and chloro positions significantly enhanced binding affinity to target kinases, offering a promising scaffold for next-generation anticancer drugs. Molecular docking simulations further revealed unique interactions with the ATP-binding pocket of EGFR and HER2 kinases, suggesting its potential in overcoming drug resistance.
In the field of chemical biology, researchers have utilized 4-Amino-4'-chloro-biphenyl as a fluorescent probe for studying protein-protein interactions. Its biphenyl core provides excellent photophysical properties, while the amino and chloro substituents allow for site-specific conjugation to biomolecules. A recent Nature Chemical Biology paper (2024) detailed its application in Förster resonance energy transfer (FRET) assays, enabling real-time monitoring of dynamic cellular processes.
The compound's safety profile has also been a focus of recent investigations. Toxicological studies published in Chemical Research in Toxicology (2023) examined its metabolic pathways and potential genotoxicity. While the parent compound showed moderate cytotoxicity in hepatic cell lines, its major metabolites exhibited significantly reduced toxicity, supporting its continued use in pharmaceutical development with proper metabolic considerations.
From a synthetic chemistry perspective, novel green chemistry approaches have been developed for the production of 4-Amino-4'-chloro-biphenyl. A 2024 ACS Sustainable Chemistry & Engineering report described a photocatalytic method using visible light and an organic photocatalyst, achieving 92% yield with minimal waste generation. This advancement addresses previous environmental concerns associated with traditional synthetic routes.
Looking forward, the unique structural features of 4-Amino-4'-chloro-biphenyl continue to inspire innovative applications. Current research directions include its incorporation into metal-organic frameworks for drug delivery systems and its use as a template for developing selective serotonin receptor modulators. The compound's versatility ensures its ongoing relevance in cutting-edge pharmaceutical research and development.
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